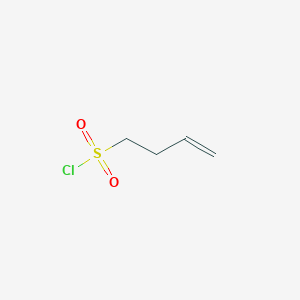
4-Cyanonicotinic acid
Übersicht
Beschreibung
4-Cyanonicotinic acid is a chemical compound that is related to the field of organic chemistry and is of interest due to its potential applications in various chemical syntheses. While the provided papers do not directly discuss 4-cyanonicotinic acid, they do provide insights into related compounds and their syntheses, which can be informative for understanding the broader context of nitrile-containing compounds and their derivatives.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding how 4-cyanonicotinic acid might be synthesized. For instance, the synthesis of 4-amino-4-cyanobutyric acid involves the use of precursors such as K13C15N and succinic semialdehyde, along with ammonia, in cultures of a psychrophilic basidiomycete . This process is catalyzed by cell-free extracts, indicating the potential for enzymatic synthesis pathways. Additionally, a domino reaction involving alpha,beta-acetylenic gamma-hydroxy nitriles with arenecarboxylic acids has been shown to produce 4-cyano-3(2H)-furanones . This reaction sequence includes intramolecular transesterification and Claisen condensation, which could be relevant for the synthesis of 4-cyanonicotinic acid derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-cyanonicotinic acid can be elucidated using techniques such as X-ray diffraction. For example, the multicomponent condensation of cyclopentylidene- or cyclohexylidenemalononitrile with cyanoacetic acid amides or thioamides leads to the formation of 4-spirocyclopentane- and 4-spirocyclohexanenicotinic acid nitriles and amides, with their structures confirmed by X-ray diffraction . This suggests that the molecular structure of 4-cyanonicotinic acid could also be analyzed using similar methods to determine its precise configuration.
Chemical Reactions Analysis
The chemical reactions involving nitrile-containing compounds are diverse and can lead to various products. For instance, the compound 4-amino-4-cyanobutyric acid is not only synthesized from precursors but is also a precursor itself for glutamate, indicating its role in biochemical pathways . The domino reaction that produces 4-cyano-3(2H)-furanones also highlights the reactivity of nitriles in the presence of other functional groups and the potential for complex transformations . These examples provide insights into the types of chemical reactions that 4-cyanonicotinic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-cyanonicotinic acid can be inferred from related compounds. For example, the synthesis of 2-aminonicotinic acid involves a four-step method with specific reaction conditions that affect the yield and purity of the final product . The optimization of reaction conditions, such as the choice of oxidant and temperature, is crucial for achieving high purity and yield. Similarly, the preparation of isonicotinic acid involves chemical oxidation processes that highlight the importance of clean processes and the availability of starting materials . These factors are likely to be relevant for the synthesis and characterization of 4-cyanonicotinic acid as well.
Wissenschaftliche Forschungsanwendungen
Synthesis and Preparation
4-Cyanonicotinic acid, also known as isonicotinic acid, is synthesized through various chemical processes. Wang Qi-chang (2010) discussed the chemical oxidation methods used for its preparation, emphasizing the synthesis from poly(4-vinylpyridine), 4-pyridinemethanol, and other compounds for a cleaner and cost-effective process (Wang Qi-chang, 2010). Additionally, Crisóstomo et al. (2010) reported the catalytic hydration of 4-cyanopyridine to isonicotinic acid using a nickel(0) catalyst under specific temperature conditions (Crisóstomo, Crestani, & García, 2010).
Enzymatic Conversion and Biocatalysis
Research by Vejvoda et al. (2006) explored the enzymatic conversion of 4-cyanopyridine into isonicotinic acid using fungal nitrilase and bacterial amidase, demonstrating the potential of biocatalysis in synthesizing this compound (Vejvoda, Kaplan, Kubáč, Křen, & Martínková, 2006). Similarly, Qian et al. (2020) improved the conversion efficiency of isonicotinic acid from 4-cyanopyridine using immobilized cells, indicating advancements in biotechnological methods (Qian, Gong, Xu, Jin, & Shi, 2020).
Coordination Chemistry and Ligand Behavior
4-Cyanopyridine, a derivative of isonicotinic acid, exhibits interesting coordination behavior in metal complexes. Zhao et al. (2017) demonstrated its role as a mono- and bidentate ligand in transition metal complexes, highlighting its utility in constructing metal-organic frameworks (Zhao, Bodach, Heine, Krysiak, Glinnemann, Alig, Fink, & Schmidt, 2017).
Applications in Biosynthesis
The biosynthesis of isonicotinic acid from 4-cyanopyridine has been explored in various studies. Zhu et al. (2014) used Pseudomonas putida for the bench-scale production of isonicotinic acid, achieving high yields without by-products (Zhu, Gong, Li, Lu, Shi, & Xu, 2014).
Safety And Hazards
The safety data sheet for a related compound, nicotinic acid, indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It’s also harmful to aquatic life . While this information may not directly apply to 4-Cyanonicotinic Acid, it provides some insight into the potential hazards of related compounds.
Zukünftige Richtungen
The future directions for research on 4-Cyanonicotinic Acid and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . For instance, the development of more efficient and sustainable methods for the synthesis of nicotinic acid derivatives could be a valuable area of research .
Relevant Papers Several papers have been published on topics related to 4-Cyanonicotinic Acid. For instance, one paper discusses the carbodiimide-mediated coupling of 4-cyanonicotinic acid with L-amino acid methyl esters . Another paper presents the preparation, characterization, and antibacterial properties of 4-aminocinnamic acid-modified cellulose fibers . These papers provide valuable insights into the properties and potential applications of 4-Cyanonicotinic Acid and related compounds.
Eigenschaften
IUPAC Name |
4-cyanopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDLDWUKSYREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479396 | |
| Record name | 4-Cyanonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanonicotinic acid | |
CAS RN |
827616-51-3 | |
| Record name | 4-Cyanonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyanopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)









